

# Technical Support Center: Paraplast Plus

## Sectioning

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### Compound of Interest

Compound Name: PARAPLAST PLUS

Cat. No.: B1176158

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This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize compression artifacts when sectioning tissues embedded in **Paraplast Plus**.

## Frequently Asked Questions (FAQs)

Q1: What is **Paraplast Plus** and why is it used?

**Paraplast Plus** is a tissue embedding medium composed of a refined mixture of highly purified paraffin and plastic polymers.[1][2] It contains a small percentage of Dimethyl Sulfoxide (DMSO) which facilitates and accelerates the infiltration of tissues, especially large or dense specimens.[1][3][4][5] This composition is designed to provide excellent tissue support, allowing for thin sections with minimal compression and wrinkle-free ribboning.[1][6] **Paraplast Plus** enables the cutting of sections as thin as 2-4 micrometers ( $\mu\text{m}$ ).[1][3][7]

Q2: What is section compression and why is it a problem?

Section compression is the shortening or distortion of a tissue section in the direction of cutting.[8] This artifact reduces the overall area of the section compared to the block face, with studies showing an area reduction of 5.5% to 8.6%.[8][9] The primary cause is vertical compression, which can range from 5.9% to 8.9%.[8][9] Compression can distort cellular morphology, affect the accuracy of morphometric analysis, and make serial reconstruction challenging.

Q3: Can the type of paraffin influence compression?

Yes, the composition of the embedding medium is crucial. **Paraplast Plus** is formulated with plastic polymers to increase elasticity and provide better support to brittle tissues, which helps in obtaining wrinkle-free sections with minimal compression.<sup>[2][4][10]</sup> Using a different paraffin for processing than for embedding can sometimes lead to issues like the paraffin separating from the tissue on the water bath, particularly with brain tissue.<sup>[11]</sup>

Q4: How does temperature control affect compression?

Temperature plays a critical role throughout the tissue processing and sectioning workflow. Overheating the paraffin during infiltration (above 60°C for prolonged periods) can degrade the polymers, making the wax hard and brittle, which can contribute to sectioning problems. During sectioning, the temperature of the block is important; a well-chilled block provides better support for the tissue.<sup>[12][13]</sup> The water bath temperature for floating sections also needs to be optimized to allow sections to flatten without over-expanding or disintegrating.<sup>[14][15][16]</sup>

## Troubleshooting Guide: Minimizing Compression

Q5: My sections are compressed and wrinkled. What are the most common causes and how can I fix this?

Compressed and wrinkled sections are a frequent issue in microtomy. The most common causes are related to the microtome blade, the cutting speed, and the consistency of the paraffin block.

Common Causes and Solutions for Compressed Sections

| Potential Cause            | Recommended Solution  | Citation   |
|----------------------------|---|--|
| Dull Microtome Blade       | A dull blade is a primary cause of compression. Replace the blade or move to an unused section of the blade.  | <a href="#">[14]</a> <a href="#">[17]</a> <a href="#">[18]</a> |
| Incorrect Clearance Angle  | An incorrect angle between the blade and the block face can cause compression. For most applications, a clearance angle of 1-5 degrees is recommended. Adjust as needed based on the microtome and blade manufacturer's guidelines. | <a href="#">[12]</a> <a href="#">[14]</a>                      |
| Cutting Too Fast           | A high sectioning speed can lead to compression and wrinkling. Reduce the cutting speed to a slow and consistent pace.  | <a href="#">[15]</a> <a href="#">[17]</a>                      |
| Paraffin Block is Too Warm | A soft, warm block does not provide adequate support during sectioning. Cool the block on a cold plate or ice tray before sectioning. Chilling the block makes it firmer and easier to cut thin sections.                           | <a href="#">[12]</a> <a href="#">[18]</a>                      |
| Improper Tissue Processing | Inadequate dehydration or clearing can result in soft, "mushy" tissue that is difficult to section. Ensure the tissue processing protocol is appropriate for the tissue type and size.  | <a href="#">[19]</a> <a href="#">[20]</a>                      |

Q6: The ribbon of sections is curved instead of straight. What could be the cause?

A curved ribbon, often described as forming a "C" shape, can be caused by several factors.

- **Uneven Block Edges:** The top and bottom edges of the block may not be parallel to the knife edge. Trim the block so that the edges are parallel.[\[18\]](#)
- **Dull Blade Area:** One part of the blade may be duller than another, causing uneven compression across the section. Change the blade or move to a new area.[\[18\]](#)
- **Inconsistent Tissue Density:** The tissue within the block may have varying hardness. Try to orient the block so the knife cuts through areas of different densities evenly.[\[18\]](#)

Q7: My sections are rolling up at the knife edge instead of forming a ribbon. How can I prevent this?

Sections that roll up are often a result of the section being too thick or an issue with the blade.

- **Section Thickness:** This is common with sections thicker than 10  $\mu\text{m}$ . Try cutting thinner sections.[\[18\]](#)
- **Dull Blade:** A dull blade can cause the section to curl. Replace the blade.[\[14\]](#)[\[17\]](#)
- **Blade Angle:** An incorrect clearance angle can also contribute to this issue.[\[21\]](#)
- **Dry Block Face:** The surface of the block may be too dry. You can try gently breathing on the block to add a small amount of moisture or placing the block face down on a wet paper towel on an ice tray for a few minutes.[\[14\]](#)[\[19\]](#)

## Experimental Protocols

### Protocol 1: Standard Tissue Processing for **Paraplast Plus** Embedding

This protocol outlines the key steps for processing tissue to ensure proper infiltration with **Paraplast Plus**, which is critical for minimizing compression.

- **Fixation:** Fix tissue in 10% neutral buffered formalin for a duration appropriate to the tissue size and type (e.g., 6-48 hours).[\[20\]](#)

- Dehydration: Sequentially dehydrate the tissue through increasing concentrations of ethanol.  
[3]
  - 70% Ethanol: 1 hour
  - 80% Ethanol: 1 hour
  - 95% Ethanol: 1 hour
  - 100% Ethanol: 1 hour (repeat 2-3 times)
- Clearing: Remove the ethanol using a clearing agent like xylene.[3]
  - Xylene: 1 hour (repeat 2-3 times)
- Infiltration: Infiltrate the tissue with molten **Paraplast Plus** in a vacuum oven set at 56-58°C.  
[3] The temperature should not exceed 60°C.
  - 50:50 Xylene:**Paraplast Plus**: 1 hour
  - 100% **Paraplast Plus**: 1-2 hours (repeat 2 times)
- Embedding: Embed the infiltrated tissue in a mold with fresh, molten **Paraplast Plus** and allow it to cool on a cold plate to solidify.

## Protocol 2: Microtomy and Sectioning to Minimize Compression

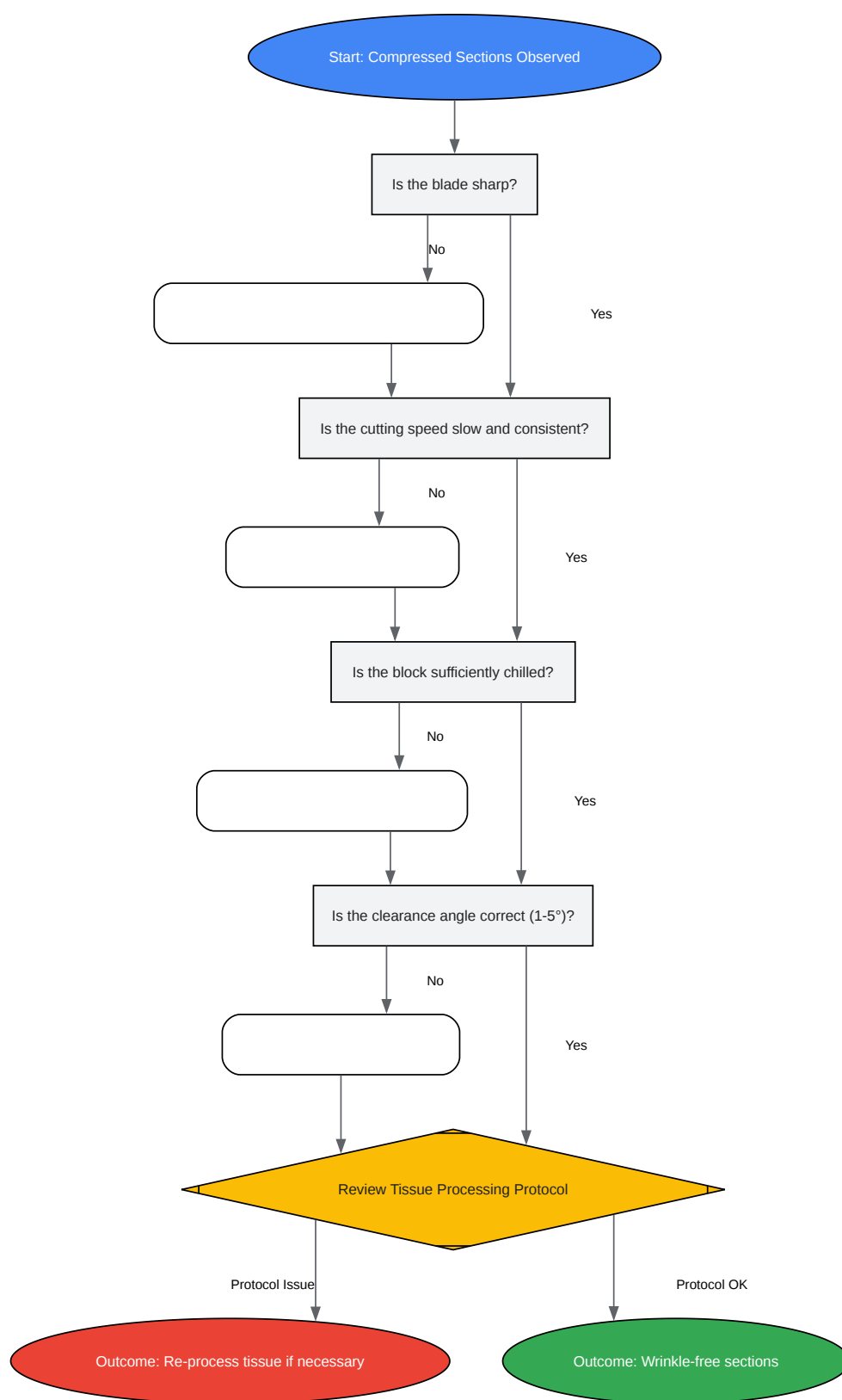
This protocol provides a step-by-step guide to sectioning **Paraplast Plus** blocks.

- Preparation:
  - Set the water bath temperature to 40-45°C.[12] This may need to be adjusted slightly depending on the tissue type.
  - Chill the paraffin block on a cold plate or ice for at least 10-15 minutes.[12]
- Microtome Setup:
  - Insert a new, sharp microtome blade and securely clamp it.

- Set the clearance angle, typically between 1 and 5 degrees.[12]
- Set the desired section thickness, usually 4-5  $\mu\text{m}$  for routine histology.[12]
- Trimming:
  - Trim the block until the full face of the tissue is exposed. This is often done at a thickness of 10-30  $\mu\text{m}$ .[12]
- Sectioning:
  - Cut the sections at a slow, consistent speed.
  - Use a fine brush to gently guide the resulting ribbon away from the blade.
- Floating and Mounting:
  - Carefully transfer the ribbon of sections to the surface of the water bath to allow them to flatten.[12]
  - Separate the individual sections with a needle or forceps.
  - Mount the flattened sections onto microscope slides.
- Drying:
  - Place the slides in a slide rack and dry them in an oven at a low temperature (e.g., 37°C overnight) or on a slide warmer.[12]

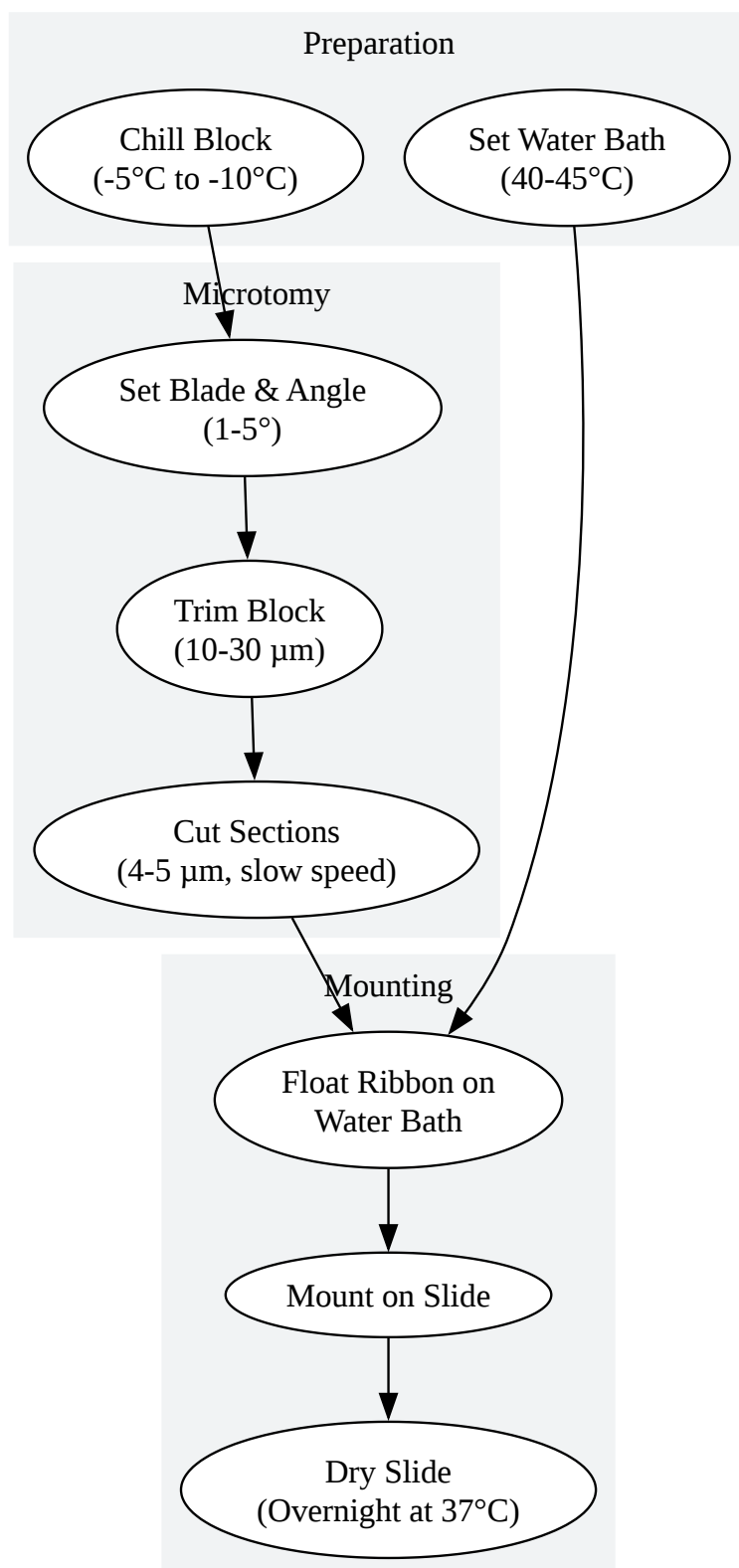
## Visual Guides

### Troubleshooting Workflow for Section Compression



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Caption: A flowchart for troubleshooting compressed tissue sections.



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